REACTION_CXSMILES
|
[C:1]([NH:9][C:10](=[S:23])[NH:11][C:12]1[N:17]=[C:16]([C:18]([O:20][CH3:21])=[O:19])[CH:15]=[C:14]([Br:22])[CH:13]=1)(=O)[C:2]1C=CC=CC=1.O1CCCC1.[OH-].[K+].Cl.CO>CO>[Br:22][C:14]1[CH:13]=[C:12]([NH:11][C:10]2[S:23][CH:2]=[CH:1][N:9]=2)[N:17]=[C:16]([C:18]([O:20][CH3:21])=[O:19])[CH:15]=1 |f:2.3,4.5|
|
Name
|
methyl 6-(3-benzoylthioureido)-4-bromopyridine-2-carboxylate
|
Quantity
|
2.37 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)NC(NC1=CC(=CC(=N1)C(=O)OC)Br)=S
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
673 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The solvents were concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The resulting residue was dissolved in 60 ml of 1,4-dioxane
|
Type
|
ADDITION
|
Details
|
3.53 ml of a 40% chloroacetaldehyde aqueous solution was added
|
Type
|
TEMPERATURE
|
Details
|
After the reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 1 hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
40 ml of a hydrochloric acid-methanol solution and 60 ml of methanol were added
|
Type
|
STIRRING
|
Details
|
at room temperature, and the resulting mixture was stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was recrystallized from methanol-diethyl ether
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=NC(=C1)NC=1SC=CN1)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |